molecular formula C15H8ClFO4S B14859467 6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one

6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B14859467
M. Wt: 338.7 g/mol
InChI Key: OYWPAWOBLKBDRC-UHFFFAOYSA-N
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Description

6-Chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl group at the 3-position and a chlorine substituent at the 6-position of the chromen-2-one scaffold. The 4-fluorophenylsulfonyl moiety enhances its electronic and steric properties, making it a candidate for pharmacological studies, particularly in anticancer and enzyme-targeted therapies. Its synthesis typically involves S-alkylation or arylation reactions, as seen in the preparation of structurally related quinazoline derivatives . The compound’s stability and reactivity are influenced by the electron-withdrawing sulfonyl group and halogen substituents, which modulate its interactions with biological targets such as kinases or DNA topoisomerases .

Properties

Molecular Formula

C15H8ClFO4S

Molecular Weight

338.7 g/mol

IUPAC Name

6-chloro-3-(4-fluorophenyl)sulfonylchromen-2-one

InChI

InChI=1S/C15H8ClFO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H

InChI Key

OYWPAWOBLKBDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 4-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with substituted nucleophiles in place of the chloro group.

Scientific Research Applications

6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

Comparison with Similar Compounds

Implications for Drug Design

The comparison highlights that This compound balances solubility and target affinity better than methyl- or triazole-substituted analogues. Its sulfonyl group provides a versatile handle for further derivatization, such as conjugation with peptide motifs or boron-containing groups (e.g., ’s dioxaborolane derivatives) to improve selectivity . However, its higher TPSA may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS applications.

Biological Activity

6-Chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, characterized by a bicyclic structure that includes a benzopyran moiety. The compound's unique structure, featuring a chloro substituent and a sulfonyl group attached to a 4-fluorophenyl moiety, contributes to its diverse biological activities, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H10ClFO3S\text{C}_{15}\text{H}_{10}\text{ClF}\text{O}_3\text{S}

This compound exhibits enhanced electrophilicity due to the presence of the chloro and sulfonyl groups, which can significantly influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HT-29 (colon cancer) cells. The growth inhibitory dose (GI50) for this compound was found to be less than 11 μM, indicating strong cytotoxic effects on cancer cells .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets such as enzymes and receptors. The unique electronic properties imparted by the chloro and sulfonyl groups enhance binding affinity, leading to significant biological responses.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. Studies suggest that it modulates enzyme activities involved in inflammatory pathways, potentially reducing inflammation in various biological systems.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-oneSimilar chromenone core with different sulfonyl groupDifferent electronic properties due to fluorine position
6-chloro-3-(3-chlorobenzenesulfonyl)-2H-chromen-2-oneContains chlorobenzenesulfonyl groupVariations in reactivity patterns due to additional chlorine
6-chloro-3-(3-methylbenzenesulfonyl)-2H-chromen-2-oneFeatures methylbenzenesulfonyl groupVariations in steric hindrance affecting biological activity

This comparison highlights the unique combination of substituents in this compound that significantly influences both its chemical reactivity and biological activity compared to similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on HT-29 Cells:
    • Objective: To assess the anticancer activity.
    • Findings: The compound exhibited a GI50 <11 μM, indicating strong inhibition of cell growth.
    • Conclusion: Promising candidate for further development as an anticancer agent .
  • Anti-inflammatory Assessment:
    • Objective: To evaluate anti-inflammatory effects.
    • Method: Enzymatic assays to measure inhibition of pro-inflammatory mediators.
    • Results: Significant reduction in inflammatory markers was observed, supporting its potential therapeutic use in inflammatory diseases.

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